2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one: is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused ring system containing both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . This reaction is carried out under moderate to good yields and involves the use of spectral methods to establish the structure of the pyridopyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and the involvement of various catalysts such as copper iodide (CuI) in tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions have been reported .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions are possible but not extensively studied.
Substitution: Substitution reactions, particularly at the C-3 position, have been reported.
Common Reagents and Conditions:
Substitution: Metal-free conditions using chalcogenation reagents for sulfenylation and selenylation.
Major Products:
Scientific Research Applications
2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The specific molecular targets and pathways for this compound are not extensively documented.
Comparison with Similar Compounds
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: Shares a similar pyridopyrimidine core structure.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds also contain a fused heterocyclic ring system and exhibit similar biological activities.
Indole derivatives: Although structurally different, indole derivatives share similar biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-7-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-8-15-17-14(9-16(19)18(15)10-11)12-4-6-13(20-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3 |
InChI Key |
SWMVADUEAUBRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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